N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c22-16-6-2-1-4-14(16)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-15-5-3-10-29-15/h1-6,8,10-11,17,19H,7,9,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUJQMMVJZJXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with a thiophene group and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 403.87 g/mol. The structural complexity contributes to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[(2-chlorophenyl)methyl]-2-{...}. For instance, derivatives of thieno[3,2-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines. In particular:
- IC50 Values : The compound exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Various studies have reported that thieno[3,2-d]pyrimidine derivatives possess broad-spectrum antimicrobial activity:
- Mechanism of Action : The proposed mechanism includes inhibition of bacterial DNA synthesis and disruption of cell membrane integrity.
A study demonstrated that similar compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer. Compounds structurally related to N-[(2-chlorophenyl)methyl]-2-{...} have been evaluated for their anti-inflammatory effects:
- In Vivo Studies : In animal models, these compounds significantly reduced inflammation markers such as TNF-alpha and IL-6 levels .
Case Studies
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity arises from the following functional groups:
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Thieno[3,2-d]pyrimidine core : A fused heterocyclic system with electron-deficient pyrimidine and electron-rich thiophene rings .
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Dioxo groups (C2 and C4) : Electrophilic carbonyls capable of keto-enol tautomerism and nucleophilic attack.
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Acetamide linkage (-N-[(2-chlorophenyl)methyl]acetamide) : Hydrolyzable under acidic/basic conditions and reactive in transamidation .
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Thiophen-2-ylethyl chain : Aromatic thiophene susceptible to electrophilic substitution and oxidation.
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2-Chlorophenylmethyl group : Electron-withdrawing substituent influencing aryl reactivity .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, yielding a carboxylic acid derivative.
This reaction is critical for modifying the compound’s pharmacokinetic properties in drug development .
Nucleophilic Attack at Dioxo Sites
The dioxo groups at C2 and C4 of the pyrimidine ring are electrophilic and react with nucleophiles like hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
| Reagent | Conditions | Product |
|---|---|---|
| Hydrazine (NH2NH2) | Ethanol, reflux, 4h | 2-hydrazono derivative |
| Hydroxylamine (NH2OH) | Methanol, 60°C, 3h | 2-oxime derivative |
These derivatives are often explored for enhanced biological activity.
Electrophilic Substitution on the Thiophene Ring
The thiophen-2-ylethyl chain undergoes electrophilic substitution (e.g., sulfonation, nitration) at the 5-position due to aromatic activation by the sulfur atom.
| Reagent | Conditions | Product |
|---|---|---|
| Fuming H2SO4 | 0°C, 30min | 5-sulfonated thiophene derivative |
| HNO3/H2SO4 | 25°C, 1h | 5-nitrothiophene derivative |
Oxidation of the Ethyl Linker
The ethyl group bridging the thiophene and pyrimidine rings is susceptible to oxidation with agents like KMnO4, forming a ketone intermediate.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO4 (aq) | H2SO4, 70°C, 2h | 3-(thiophen-2-yl)acetyl derivative |
Stability and Side Reactions
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Photodegradation : The thiophene ring undergoes [2+2] cycloaddition under UV light, forming dimeric byproducts.
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Thermal decomposition : Above 200°C, the dioxo groups decarboxylate, yielding simpler pyrimidine derivatives.
Structural Data and Validation
The compound’s identity is confirmed via:
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NMR : Characteristic peaks for thiophene (δ 7.2–7.4 ppm), pyrimidine (δ 8.1–8.3 ppm), and acetamide (δ 2.1 ppm) .
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Mass spectrometry : Molecular ion peak at m/z 462.0 (C21H20ClN3O3S2) .
This compound’s multifunctional design allows diverse reactivity, making it a valuable scaffold in medicinal chemistry. Further studies are needed to explore its full synthetic potential and optimize reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing thienopyrimidine cores, acetamide linkages, or halogenated aryl substituents. Key differences in substituents, molecular weight, and functional groups are summarized below:
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Key Observations:
Core Modifications: The target compound’s non-hydrogenated thieno[3,2-d]pyrimidine core (vs. hydrogenated analogs in and ) likely enhances aromatic interactions in target binding . Dioxo groups (vs.
Substituent Effects :
- The 2-chlorophenylmethyl group balances lipophilicity and electronic effects, similar to 2-chloro-4-methylphenyl in but without steric hindrance from methyl groups .
- Thiophen-2-yl ethyl (target) vs. thiophen-3-yl (): Positional differences in thiophene substitution may alter binding specificity due to steric or electronic effects .
Synthetic Approaches: Synthesis of analogs (e.g., ) often involves nucleophilic substitution (e.g., chloroacetamide reactions) or condensation (e.g., with thioacetamide in ). The target’s synthesis may follow similar routes but requires optimization for its unique dioxo-thienopyrimidine core .
The dioxo groups in the target could enhance interactions with enzymes like kinases or topoisomerases .
Q & A
Basic: What are the key synthetic routes for synthesizing this thienopyrimidine-based acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with pyrimidine precursors, followed by functionalization of the acetamide moiety. A common approach is:
Core Formation : React 2-aminothiophene derivatives with malonyl chloride to form the thieno[3,2-d]pyrimidine scaffold .
Substituent Introduction : Introduce the 2-(thiophen-2-yl)ethyl group via alkylation under basic conditions (e.g., K₂CO₃/DMF) .
Acetamide Coupling : Use EDC/HOBt-mediated coupling to attach the N-[(2-chlorophenyl)methyl] group to the pyrimidine core .
Critical Step : Monitor reaction progress using TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for thiophene and chlorophenyl groups) and acetamide NH (δ ~10.1 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrimidine dioxo groups and acetamide) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis : Cross-check calculated vs. observed C, H, N, S percentages to assess purity (e.g., C: 45.29% observed vs. 45.36% calculated) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction can clarify:
- Conformational Flexibility : Determine the orientation of the thiophen-2-yl ethyl chain relative to the pyrimidine core.
- Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H···O=C) or π-π stacking between aromatic rings, which influence stability and solubility .
Protocol : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL .
Advanced: What experimental design strategies optimize reaction yields?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, optimize alkylation steps using response surface methodology .
- Continuous Flow Chemistry : Improve reproducibility in exothermic steps (e.g., cyclocondensation) by controlling residence time and temperature .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Parameterize the thienopyrimidine core for π-π interactions and the acetamide for hydrogen bonding .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) to evaluate binding free energies (MM-PBSA) .
- ADMET Prediction : Use SwissADME to predict solubility (LogP) and cytochrome P450 interactions, guiding SAR studies .
Advanced: How to address discrepancies in elemental analysis data?
Methodological Answer:
- Reanalysis : Repeat combustion analysis with fresh samples to rule out moisture absorption .
- Complementary Techniques :
- HPLC-PDA : Quantify purity (>95%) and detect trace impurities .
- TGA : Confirm thermal stability and rule out solvent residues (weight loss <1% below 150°C) .
- Cross-Validation : Compare NMR integration ratios with theoretical proton counts .
Advanced: What strategies elucidate metabolic pathways in biological studies?
Methodological Answer:
- In Vitro Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions at intervals (0–60 min) and analyze via LC-MS/MS .
- Metabolite ID : Fragment ions (MS²) to identify hydroxylation (e.g., +16 Da) or glutathione adducts (e.g., +305 Da) .
- CYP Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .
Advanced: How to design analogs to improve solubility without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 2-chlorophenyl group with polar groups (e.g., pyridyl) or introduce sulfone moieties .
- Prodrug Approach : Convert the acetamide to a phosphate ester for enhanced aqueous solubility .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create salts or co-crystals with improved dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
